HBED-CC-tris(tert-butyl ester)
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Overview
Description
HBED-CC-tris(tert-butyl ester) is a complex organic compound featuring multiple functional groups, including tert-butoxycarbonyl (Boc) protected amines, hydroxyl groups, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for Boc protection, and various coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide for amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Boc-protected amines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Boc deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
HBED-CC-tris(tert-butyl ester) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The Boc-protected amines can be selectively deprotected to reveal free amines, which can then interact with biological targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protection and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected dipeptides: Similar in structure but with two amino acid residues.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in organic synthesis and have similar protective groups
Uniqueness
The uniqueness of HBED-CC-tris(tert-butyl ester) lies in its complex structure, which combines multiple functional groups and protective groups, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N2O10/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXFMOZWADTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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